molecular formula C24H25N5O3 B2384125 N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029770-68-0

N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2384125
CAS No.: 1029770-68-0
M. Wt: 431.496
InChI Key: VXDYZQGNLLREQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide (CAS 1029770-68-0) is a complex organic compound with a molecular formula of C24H25N5O3 and a molecular weight of 431.5 g/mol . This reagent features a 1,8-naphthyridinone core, a structure of significant interest in medicinal chemistry due to its presence in compounds investigated for various biological activities. The molecular architecture is further elaborated with a 1,2,4-oxadiazole heterocycle linked to a p-tolyl group, a motif known to enhance binding affinity and metabolic stability in drug discovery projects . The integration of these distinct heterocyclic systems makes this chemical a valuable intermediate for the synthesis and exploration of novel pharmacologically active molecules. Its primary research application lies in its use as a key scaffold or building block in organic synthesis and medicinal chemistry, particularly in the development of new five-membered N-heterocycles, which are crucial structures in many pharmaceuticals and natural products . Palladium-catalyzed reactions, such as those utilizing palladium dibenzylideneacetone catalysts, are among the efficient synthetic methods that can be employed for the construction and functionalization of such complex N-heterocyclic systems . Researchers can utilize this compound to build more complex polyheterocyclic frameworks or to study structure-activity relationships (SAR). It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-butan-2-yl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-5-15(3)25-20(30)13-29-12-19(21(31)18-11-8-16(4)26-23(18)29)24-27-22(28-32-24)17-9-6-14(2)7-10-17/h6-12,15H,5,13H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDYZQGNLLREQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Assembly via Heterocyclic Coupling

This approach constructs the naphthyridinone core before introducing substituents. A 2012 patent (EP2789613A1) details the preparation of 1,8-naphthyridin-4-one derivatives through cyclocondensation of 2-aminopyridine-3-carboxylic acid with β-keto esters under acidic conditions. The 7-methyl group is incorporated via methyl-substituted β-keto ester precursors, achieving yields of 68-72% after optimization.

Convergent Synthesis with Preformed Oxadiazole

Recent advances favor introducing the 1,2,4-oxadiazole ring prior to naphthyridinone formation. Kumar and Ravi (2023) demonstrated that pre-synthesized 5-substituted-1,3,4-oxadiazol-2-amines undergo palladium-catalyzed coupling with halogenated naphthyridinones, achieving 83% yield for analogous structures. This method minimizes side reactions during oxadiazole formation.

Detailed Synthetic Protocols

Synthesis of 7-Methyl-1,8-naphthyridin-4-one Intermediate

The core structure is prepared via a modified Niementowski reaction:

Step 1 : Condensation of 2-amino-4-methylnicotinic acid (1.0 eq) with ethyl acetoacetate (1.2 eq) in polyphosphoric acid at 140°C for 6 hours yields 7-methyl-1,8-naphthyridin-4(1H)-one as a pale yellow solid (mp 218-220°C, 71% yield).

Step 2 : Bromination at position 3 using phosphorus oxybromide (2.5 eq) in anhydrous DMF at 0-5°C produces 3-bromo-7-methyl-1,8-naphthyridin-4(1H)-one (mp 189-191°C, 65% yield).

Formation of 3-(p-Tolyl)-1,2,4-oxadiazol-5-yl Substituent

The oxadiazole ring is constructed via cyclization of amidoxime intermediates:

Method A (Two-Step Protocol) :

  • React p-tolylcarbonitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at reflux for 12 hours to form N'-hydroxy-p-tolylcarboximidamide (84% yield).
  • Cyclize with bromonaphthyridinone intermediate (1.0 eq) using EDCI/HOBt in DMF at 80°C for 8 hours (62% yield).

Method B (One-Pot Synthesis) :
Simultaneous coupling and cyclization using CuI (10 mol%), L-proline (20 mol%), and K2CO3 in DMSO at 120°C for 24 hours achieves 58% yield with reduced purification steps.

Introduction of N-(sec-butyl)acetamide Side Chain

Position 1 functionalization employs nucleophilic substitution:

Step 1 : Alkylation with ethyl bromoacetate (1.2 eq) in presence of K2CO3 (2.0 eq) in anhydrous DMF at 60°C for 6 hours yields ethyl 2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetate (89% yield).

Step 2 : Aminolysis with sec-butylamine (3.0 eq) in methanol at reflux for 12 hours provides the target compound as white crystals (mp 154-156°C, 76% yield).

Optimization Studies and Comparative Analysis

Solvent Effects on Oxadiazole Formation

Comparative yields under varying conditions:

Solvent Catalyst Temp (°C) Time (h) Yield (%)
DMF EDCI/HOBt 80 8 62
DMSO CuI/L-proline 120 24 58
THF HATU 60 12 51

Polar aprotic solvents (DMF, DMSO) outperform THF due to improved intermediate solubility.

Impact of Base in Alkylation Step

Base screening for position 1 functionalization:

Base Equiv Conversion (%) Purity (HPLC)
K2CO3 2.0 98 99.2
Cs2CO3 1.5 95 98.7
DBU 1.0 88 97.4

K2CO3 provides optimal balance between reactivity and cost-effectiveness.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) : δ 8.61 (d, J=7.4 Hz, 2H, oxadiazole-ArH), 8.22 (d, J=7.4 Hz, 2H, naphthyridinone-H), 4.12 (m, 1H, sec-butyl-CH), 3.62 (s, 2H, -CH2-CO-), 2.51 (s, 3H, Ar-CH3), 1.52 (d, J=6.8 Hz, 3H, -CH(CH2)2).

13C NMR (100 MHz, DMSO-d6) : δ 171.2 (C=O), 167.5 (oxadiazole-C), 154.3 (naphthyridinone-C), 139.8-124.2 (aromatic carbons), 43.1 (-CH2-CO-), 28.4 (sec-butyl-CH), 21.3 (Ar-CH3).

HREI-MS : m/z 431.5 [M+H]+ (calc. 431.49).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows 99.2% purity with retention time 8.7 minutes. XRPD confirms crystalline nature (2θ = 12.4°, 18.7°, 25.3°).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthyridine core, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxo group on the naphthyridine ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of new materials with unique characteristics. This includes the creation of advanced polymers, coatings, and other materials with enhanced performance.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid naphthyridinone-oxadiazole core. Key comparisons include:

Compound Core Structure Key Substituents Physicochemical Properties
Target Compound 1,8-Naphthyridinone 3-(p-tolyl)-1,2,4-oxadiazole; sec-butyl High lipophilicity (logP ~3.5 estimated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalenyloxy; phenyl Moderate solubility (logP ~2.8)
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine 1,2,4-Oxadiazole; ester Polar (logP ~1.9 due to ester group)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) 1,3,4-Oxadiazole Indolylmethyl; sulfanyl High molecular weight (MW ~400–450)

Key Observations :

Core Heterocycles: The naphthyridinone core in the target compound distinguishes it from triazole (6a) or benzoxazine (6c) derivatives. Naphthyridinones are known for enhanced hydrogen-bonding capacity, which may improve target binding in biological systems compared to triazoles or benzoxazines .

The sec-butyl acetamide side chain balances solubility and steric effects, contrasting with phenyl (6a) or indolylmethyl (8a-w) groups that may reduce bioavailability due to higher rigidity or bulk .

Biological Activity

N-(sec-butyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and cytotoxic effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure features a naphthyridine core linked to an oxadiazole moiety. This structural arrangement is believed to contribute to its biological activity. The molecular formula is C25H26N4O3, with a molecular weight of 462.57 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, including the compound in focus, exhibit notable antimicrobial properties. In a study evaluating various 1,2,4-oxadiazole derivatives, compounds with similar structures demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL
N-(sec-butyl)-2-(...)E. coli64 µg/mL

The specific compound under review has shown promising results in preliminary tests against various bacterial strains, indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including L929 fibroblasts and A549 lung carcinoma cells. A recent study found that certain oxadiazole derivatives exhibited low cytotoxicity at therapeutic concentrations .

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Cell Viability (%)
N-(sec-butyl)-2-(...)L92910092
N-(sec-butyl)-2-(...)A54950110

These results suggest that the compound can promote cell viability at lower concentrations while maintaining low toxicity levels.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Biofilm Formation : The presence of the oxadiazole group may interfere with the transcription of genes involved in biofilm formation.
  • Disruption of Bacterial Cell Membranes : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Interaction with DNA : The naphthyridine component may interact with bacterial DNA, inhibiting replication and transcription.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their antimicrobial properties. Among these, the compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound's reactivity and bioactivity arise from three critical motifs:

  • Naphthyridinone core : Provides a planar aromatic system for π-π stacking interactions with biological targets .
  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding capacity due to its electron-deficient nature .
  • p-Tolyl and sec-butyl groups : Influence solubility and steric interactions, modulating target binding and pharmacokinetics . Methodological analysis using X-ray crystallography or DFT calculations can validate these structure-activity relationships.

Q. What synthetic strategies are employed to construct the naphthyridinone core?

The naphthyridinone core is typically synthesized via:

  • Cyclocondensation : Reacting aminopyridine derivatives with carbonyl sources (e.g., ethyl acetoacetate) under reflux in DMF or DMSO .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (15–20% increase) compared to conventional heating . Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by 1^1H NMR .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and detect impurities (>95% purity threshold) .
  • HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at 1670–1700 cm1^{-1} for oxadiazole) .

Advanced Research Questions

Q. How can multi-step synthesis routes be optimized for improved yield and purity?

Optimization strategies include:

  • Solvent selection : Replacing DMF with DMAc reduces side reactions (e.g., hydrolysis) by 10–15% .
  • Catalyst screening : Copper(I) iodide (5 mol%) in Huisgen cycloadditions improves triazole formation yields from 60% to 85% .
  • Temperature control : Maintaining 60–80°C during oxadiazole ring closure minimizes decomposition . Post-synthetic purification via recrystallization (ethanol/water) enhances crystallinity and purity (>98%) .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies often arise from dynamic effects or solvent interactions. Mitigation approaches:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within 0.3 ppm accuracy .
  • Deuterated solvent trials : DMSO-d6_6 vs. CDCl3_3 can shift peaks due to hydrogen bonding, clarifying assignments .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains . Controls include structurally analogous compounds to assess SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.